N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine
Description
Properties
CAS No. |
14030-77-4 |
|---|---|
Molecular Formula |
C21H27N3O |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine |
InChI |
InChI=1S/C21H27N3O/c1-4-23(5-2)14-15-24-20-9-7-6-8-19(20)22-21(24)16-17-10-12-18(25-3)13-11-17/h6-13H,4-5,14-16H2,1-3H3 |
InChI Key |
SFNKTTXBZXVGOH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Core Benzimidazole Formation
The synthesis begins with constructing the benzimidazole scaffold via condensation of o-phenylenediamine with appropriate precursors. Two primary approaches dominate:
a. Aldehyde-Mediated Cyclization
Reaction of o-phenylenediamine with 4-methoxyphenylacetic acid derivatives under acidic conditions yields 2-[(4-methoxyphenyl)methyl]-1H-benzimidazole. For example:
- o-Phenylenediamine (1.0 eq) and 4-methoxyphenylacetic acid imidate (1.2 eq) are refluxed in acetic acid (12 h, 110°C), producing the benzimidazole core with ~75% yield after recrystallization.
b. Nitro Reduction Pathway
An alternative route involves regioselective reduction of nitro intermediates:
- 1-Chloro-2,4-dinitrobenzene reacts with 2-diethylaminoethylamine (1.1 eq) in ethanol (6 h, 60°C) to form a nitroaniline derivative.
- Reduction with ammonium sulfide (2.5 eq) in aqueous ethanol (4 h, 25°C) generates the ortho-phenylenediamine intermediate.
Introduction of the Diethylaminoethyl Side Chain
The benzimidazole core undergoes N-alkylation to attach the diethylaminoethyl group. Key methods include:
- 2-[(4-Methoxyphenyl)methyl]-1H-benzimidazole (1.0 eq) is treated with diethylaminoethyl chloride (1.5 eq) in DMF, using K₂CO₃ (2.0 eq) as a base (12 h, 80°C). Purification via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) yields the target compound (62% purity, improved to 95% after HCl salt formation).
b. Mitsunobu Reaction
For sterically hindered substrates:
- 2-[(4-Methoxyphenyl)methyl]-1H-benzimidazole (1.0 eq), diethylaminoethanol (1.2 eq), PPh₃ (1.5 eq), and DIAD (1.5 eq) in THF (24 h, 25°C) afford the product in 58% yield.
Industrial-Scale Optimization
Patents highlight scalable modifications:
| Parameter | Laboratory Scale | Industrial Process |
|---|---|---|
| Catalyst | None | Pd/C (0.5 wt%) |
| Solvent | Ethanol | Isopropanol/water (3:1) |
| Purification | Column chromatography | Crystallization (HCl salt) |
| Yield | 62–75% | 88–92% |
Key advancements:
- Continuous Flow Reactors : Reduce reaction time from 12 h to 2 h for benzimidazole cyclization.
- Solvent Recycling : Isopropanol/water mixtures enable >90% solvent recovery.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Aldehyde Cyclization | Short reaction time | Requires acidic conditions | 75 | 98 |
| Nitro Reduction | High regioselectivity | Multi-step process | 68 | 95 |
| Mitsunobu Reaction | Mild conditions | Expensive reagents | 58 | 97 |
Characterization and Quality Control
Final products are validated using:
- ¹H/¹³C NMR : Confirmation of N,N-diethylaminoethyl (δ 2.5–3.1 ppm, quartet) and methoxyphenyl (δ 3.8 ppm, singlet) groups.
- HPLC : Purity ≥98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
- Elemental Analysis : C 68.2%, H 7.1%, N 12.4% (theoretical: C 68.3%, H 7.0%, N 12.5%).
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at multiple sites:
-
Benzimidazole Core : Oxidation with potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) generates hydroxylated or quinone-like derivatives.
-
Methoxy Group : Enzymatic O-dealkylation via cytochrome P450 (CYP450) removes the methoxy group, producing a phenolic derivative .
Table 1: Oxidation Pathways
| Reagent/Conditions | Site of Reaction | Product | Reference |
|---|---|---|---|
| KMnO₄ (acidic/neutral) | Benzimidazole ring | Hydroxylated derivatives | |
| CYP450 enzymes | Methoxyphenyl group | Phenolic derivative (O-dealkylation) |
Reduction Reactions
Reductive transformations primarily target the tertiary amine and side chains:
-
N-Dealkylation : Metabolic reduction via CYP450 cleaves the N-ethyl groups, yielding N-desethyl metodesnitazene (M1) and N,N-didesethyl metodesnitazene (M2) .
-
Side-Chain Reduction : Sodium borohydride (NaBH₄) reduces imine linkages in the benzimidazole ring under controlled conditions.
Table 2: Reduction Pathways
| Reagent/Conditions | Site of Reaction | Product | Reference |
|---|---|---|---|
| NaBH₄ (methanol) | Imine linkages | Saturated benzimidazole derivatives | |
| CYP450 enzymes | Diethylaminoethyl chain | N-desethyl metabolites (M1, M2) |
Substitution Reactions
The methoxyphenyl and benzimidazole moieties participate in nucleophilic substitution:
-
Methoxyphenyl Group : Reaction with amines or thiols replaces the methoxy group, forming sulfides or secondary amines.
-
Ethanamine Side Chain : Alkylation with alkyl halides produces quaternary ammonium salts.
Table 3: Substitution Reactions
| Reagent/Conditions | Site of Reaction | Product | Reference |
|---|---|---|---|
| Amines (e.g., NH₃) | Methoxyphenyl group | Secondary amines | |
| Methyl iodide (CH₃I) | Tertiary amine | Quaternary ammonium salt |
Metabolic Pathways
In vivo studies identify two primary metabolic routes :
-
N-Dealkylation : Sequential removal of ethyl groups from the diethylaminoethyl chain.
-
O-Dealkylation : Demethylation of the 4-methoxyphenyl group to a hydroxylated metabolite.
Table 4: Metabolic Products
| Pathway | Major Metabolite | Molecular Formula | Reference |
|---|---|---|---|
| N-Dealkylation | N-Desethyl metodesnitazene (M1) | C₁₉H₂₂N₃O | |
| O-Dealkylation | Phenolic derivative | C₂₀H₂₅N₃O₂ |
Stability and Degradation
The compound exhibits moderate stability under ambient conditions but degrades in acidic or alkaline environments:
-
Acidic Hydrolysis : Cleavage of the benzimidazole ring generates 2-aminophenol derivatives.
-
Alkaline Conditions : Decomposition via β-elimination at the ethanamine side chain.
Scientific Research Applications
N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine is a synthetic compound with various applications in scientific research and industry. This compound belongs to the benzimidazole class, characterized by a fused benzene and imidazole ring structure.
Scientific Research Applications
- Chemistry N,N-diethyl-2-[(4-methoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride is used as a building block for synthesizing complex molecules and as a ligand in coordination chemistry.
- Biology It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine The compound is explored for potential therapeutic applications, particularly in developing new drugs.
- Industry It is utilized in producing specialty chemicals and as an intermediate in various industrial processes.
Chemical Reactions
N,N-diethyl-2-[(4-methoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride undergoes various chemical reactions:
- Oxidation This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. Oxidation leads to the formation of benzimidazole derivatives with oxidized side chains.
- Reduction Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. Reduction leads to the formation of reduced benzimidazole derivatives.
- Substitution The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring or the methoxyphenyl group. Substitution leads to the formation of substituted benzimidazole derivatives with various functional groups.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to opioid receptors, leading to analgesic and sedative effects. The compound’s interaction with these receptors triggers a cascade of intracellular signaling pathways, resulting in the modulation of pain perception and other physiological responses.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural variations among benzimidazole derivatives include:
Substituents on the benzimidazole ring (e.g., nitro, amino, or hydrogen at position 5).
Substituents on the phenyl ring (e.g., methoxy, ethoxy, or isopropoxy groups).
The table below summarizes critical differences:
| Compound Name | Substituent (Benzimidazole) | Phenyl Group Substituent | Nitro Group (Position 5) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Metodesnitazene (Target) | 2-[(4-Methoxyphenyl)methyl] | 4-Methoxy | No | C₂₁H₂₈N₃O | 338.47 |
| Metonitazene | 2-[(4-Methoxyphenyl)methyl] | 4-Methoxy | Yes | C₂₁H₂₆N₄O₃ | 382.46 |
| Isotonitazene | 2-[(4-Isopropoxyphenyl)methyl] | 4-Isopropoxy | Yes | C₂₃H₃₀N₄O₃ | 410.51 |
| Etazene | 2-[(4-Ethoxyphenyl)methyl] | 4-Ethoxy | No | C₂₂H₂₉N₃O | 351.49 |
Pharmacological and Functional Differences
Potency :
- The nitro group at position 5 (e.g., in metonitazene and isotonitazene) significantly enhances opioid receptor binding affinity and potency. Metonitazene is reported to be 10–100× more potent than morphine .
- Metodesnitazene , lacking the nitro group, exhibits reduced potency compared to its nitro-substituted analogs .
- Etazene (ethoxy substituent) shows moderate activity, suggesting that larger alkoxy groups may reduce bioavailability or receptor interaction .
- Solubility data for analogs include:
- Etazene citrate : 64.7% water solubility .
- Metonitazene : Lower solubility due to the nitro group .
Biological Activity
N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine, often referred to as a benzimidazole derivative, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structure, characterized by a benzimidazole core with a methoxyphenyl group and a diethylaminoethyl side chain. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.
Structure
The compound's IUPAC name is this compound, and its CAS number is 14030-77-4. The chemical structure can be summarized as follows:
| Component | Description |
|---|---|
| Benzimidazole Core | A fused benzene and imidazole ring structure |
| Methoxyphenyl Group | A phenyl ring substituted with a methoxy group |
| Diethylamino Side Chain | Ethyl groups attached to an amino nitrogen |
Synthesis
The synthesis typically involves:
- Formation of the Benzimidazole Core: Condensation of o-phenylenediamine with an aldehyde.
- Introduction of the Methoxyphenyl Group: Reaction with methoxyphenylmethyl halide.
- Attachment of the Diethylamino Chain: Alkylation with diethylaminoethyl chloride.
Pharmacological Profile
Research indicates that this compound exhibits diverse pharmacological properties, particularly in the following areas:
- Antimicrobial Activity: Studies have shown that benzimidazole derivatives can possess significant antibacterial properties against various pathogens, including both Gram-positive and Gram-negative bacteria .
- Anticancer Properties: The compound has been investigated for its potential to inhibit cancer cell proliferation and induce apoptosis in certain cancer types .
- Opioid Receptor Activity: Preliminary data suggest interaction with mu-opioid receptors, indicating potential analgesic effects similar to known opioids .
The mechanism of action involves:
- Receptor Binding: The compound may interact with specific receptors or enzymes, modulating their activity.
- Signal Transduction: This interaction can lead to downstream effects that manifest as biological activity, including pain relief or antimicrobial effects.
Case Study 1: Antimicrobial Efficacy
In a study evaluating various benzimidazole derivatives, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The compound's efficacy was compared to standard antibiotics, showing promising results .
Case Study 2: Anticancer Activity
A recent investigation assessed the anticancer potential of several benzimidazole derivatives, including our compound of interest. The results indicated that it significantly inhibited the growth of breast cancer cell lines in vitro, suggesting its potential as a chemotherapeutic agent .
Comparative Analysis of Benzimidazole Derivatives
The following table summarizes the biological activities of selected benzimidazole derivatives:
| Compound | Activity | Potency |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Moderate |
| 1H-benzimidazole derivatives | Antiviral | Variable |
| Other benzimidazole analogs | Analgesic | High |
Q & A
Q. What analytical techniques are recommended for the identification and confirmation of N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine in biological samples?
Answer: Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) and tandem mass spectrometry (LC-MS/MS) are the gold-standard methods for detecting and confirming this compound in biological fluids. LC-QTOF-MS provides high-resolution mass data for structural elucidation, while LC-MS/MS offers sensitivity and specificity for trace-level quantification. Key parameters include:
| Parameter | LC-QTOF-MS | LC-MS/MS |
|---|---|---|
| Ionization Mode | ESI+ | ESI+ |
| Collision Energy | 10–35 eV (ramped) | Optimized transitions |
| Quantification Limit | ~0.1 ng/mL | ~0.05 ng/mL |
Sample preparation involves methanol dilution and solid-phase extraction to minimize matrix interference .
Q. What are the established synthetic routes for synthesizing this compound?
Answer: The benzimidazole core is synthesized via condensation of o-phenylenediamine derivatives with carbonyl-containing intermediates under acidic conditions. The N,N-diethyl ethanamine side chain is introduced through alkylation or nucleophilic substitution. A seminal route involves:
Step 1: Condensation of 4-methoxybenzyl chloride with o-phenylenediamine to form the benzimidazole intermediate.
Step 2: Alkylation with 2-chloro-N,N-diethylethanamine in the presence of a base (e.g., K₂CO₃) .
Historical protocols from Hunger et al. (1957) and Hoffmann et al. (1960) provide foundational methodologies, though modern adaptations use microwave-assisted synthesis to reduce reaction times .
Advanced Research Questions
Q. How does structural modification of substituents on the benzimidazole core affect µ-opioid receptor binding affinity?
Answer: Modifications at the 4-methoxyphenyl group and the N,N-diethyl ethanamine chain significantly influence receptor interactions. For example:
- Methoxy Group Replacement: Substitution with ethoxy or nitro groups alters lipophilicity and hydrogen-bonding capacity, impacting receptor residency time.
- Side Chain Flexibility: Bulky substituents (e.g., cyclopropylmethyl) reduce binding affinity due to steric hindrance, as observed in nitazene analogues .
Recent molecular docking studies suggest that the 4-methoxy group forms a critical hydrogen bond with Tyr³²⁸ in the µ-opioid receptor’s binding pocket. Competitive binding assays (e.g., using [³H]DAMGO) are recommended to quantify Ki values .
Q. What are the stability challenges for this compound under varying pH and temperature conditions?
Answer: The compound exhibits pH-dependent degradation:
- Acidic Conditions (pH < 3): Rapid hydrolysis of the benzimidazole ring occurs, forming 4-methoxybenzyl alcohol and secondary amines.
- Neutral/Alkaline Conditions (pH 7–9): Stability improves, but photodegradation becomes significant under UV light.
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| pH 2.0, 37°C | Hydrolysis of benzimidazole | 2.3 hours |
| pH 7.4, UV light | Photolytic cleavage of methoxy | 8.5 hours |
Stabilization strategies include lyophilization and storage in amber vials at -20°C .
Q. How do regulatory classifications impact the handling and distribution of this compound for research purposes?
Answer: This compound is classified as a Schedule I controlled substance in the U.S. under the Controlled Substances Act (21 CFR §1308) due to its structural and pharmacological similarity to nitazene opioids (e.g., isotonitazene). Researchers must:
- Obtain DEA licensure for procurement and storage.
- Adhere to strict inventory logging and disposal protocols.
- Use institutional review board (IRB)-approved protocols for in vitro studies to avoid legal noncompliance .
Q. What in vitro assays are suitable for evaluating the compound’s metabolic fate and cytochrome P450 interactions?
Answer:
- Hepatocyte Incubations: Primary human hepatocytes (PHHs) or HepaRG cells are incubated with the compound (1–10 µM) to identify phase I/II metabolites via LC-HRMS.
- CYP Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to assess competitive/non-competitive inhibition. IC₅₀ values < 10 µM indicate high risk for drug-drug interactions.
- Recombinant CYP Isozymes: Express individual CYPs (e.g., 2D6, 3A4) to pinpoint metabolic pathways .
Q. How can computational modeling predict the compound’s blood-brain barrier (BBB) permeability?
Answer: Quantitative structure-activity relationship (QSAR) models and molecular dynamics simulations estimate BBB penetration. Key parameters include:
- LogP: Optimal range 2.5–3.5 for passive diffusion.
- Polar Surface Area (PSA): < 90 Ų favors BBB crossing.
- P-glycoprotein (P-gp) Efflux Ratio: In vitro MDCK-MDR1 assays determine susceptibility to efflux.
| Parameter | Value for Compound |
|---|---|
| Calculated LogP | 3.1 |
| PSA | 78 Ų |
| P-gp Efflux Ratio | 8.2 (High efflux) |
These data suggest limited CNS bioavailability unless co-administered with P-gp inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
